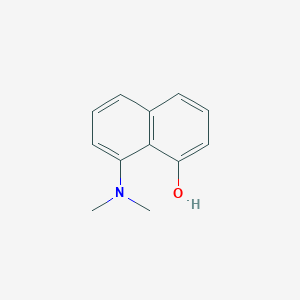

8-(Dimethylamino)naphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62606-19-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

8-(dimethylamino)naphthalen-1-ol |

InChI |

InChI=1S/C12H13NO/c1-13(2)10-7-3-5-9-6-4-8-11(14)12(9)10/h3-8,14H,1-2H3 |

InChI Key |

MFDRXEBMVOFXBX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 8 Dimethylamino Naphthalen 1 Ol and Its Derivatives

Classical Synthetic Routes

Classical syntheses typically rely on building the desired functionality from established naphthalene (B1677914) precursors. These multi-step sequences often begin with simpler, more accessible naphthalene derivatives.

Naphthalene Derivation Strategies

The foundational step in many syntheses is the preparation of a correctly substituted naphthalene framework. A common and logical precursor for 8-(dimethylamino)naphthalen-1-ol is 8-amino-1-naphthol (B1266399). The synthesis of this key intermediate can be achieved through several established industrial chemistry routes.

One prominent method involves the sulfonation and subsequent nitration of naphthalene. google.comgoogle.com The resulting 1-nitronaphthalene-3,6,8-trisulfonic acid mixture undergoes reduction to form 1-naphthylamine-3,6,8-trisulfonic acid (Koch acid). google.com This intermediate is then subjected to alkali fusion, typically with potassium hydroxide (B78521) or sodium hydroxide at high temperatures (e.g., 195°C to 230°C), to replace a sulfonic acid group with a hydroxyl group, yielding 8-amino-1-naphthol-3,6-disulfonic acid (H-acid). google.comgoogle.com Subsequent removal of the remaining sulfonic acid groups would provide the target precursor, 8-amino-1-naphthol.

Another strategy starts from 1,8-naphthalic anhydride (B1165640), which can be reduced to 1,8-bis(hydroxymethyl)naphthalene. nih.gov While not a direct route to an amino-alcohol, this highlights the use of commercially available materials like naphthalic anhydride as a starting point for accessing the 1,8-substitution pattern. nih.govmdpi.com Similarly, 1,8-diaminonaphthalene, prepared by the reduction of 1,8-dinitronaphthalene, serves as a crucial precursor for related compounds like the well-known "Proton Sponge," 1,8-bis(dimethylamino)naphthalene (B140697). wikipedia.org These examples underscore a general strategy: begin with a 1,8-disubstituted naphthalene and chemically manipulate the functional groups to achieve the desired amino and hydroxyl moieties.

A more direct, albeit challenging, synthesis of an analog involves the reduction of 1,8-naphthosultam (B1585536) with a powerful reducing agent like lithium aluminum hydride to yield 8-amino-1-naphthalenethiol. prepchem.com This demonstrates a pathway from a sulfonamide derivative to a 1-amino-8-thio-naphthalene, which is structurally related to 8-amino-1-naphthol.

Direct Amination Approaches

Direct amination involves introducing the amino group onto a pre-existing naphthalen-1-ol framework. A modern and powerful method for this type of transformation is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. wikipedia.orgrug.nl To synthesize this compound, this would hypothetically involve the coupling of a protected 8-halo-naphthalen-1-ol with dimethylamine.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. rug.nlresearchgate.net Various generations of phosphine (B1218219) ligands, such as BINAP and sterically hindered biaryl phosphines like RuPhos and BrettPhos, have been developed to improve reaction scope and efficiency, allowing for the coupling of a wide array of aryl halides and amines under milder conditions than older methods like the Ullmann condensation. wikipedia.orgrug.nl

| Catalyst System Generation | Typical Ligands | Common Substrates | Key Advantages |

| First Generation | P(o-tol)3 | Aryl Bromides, Aminostannanes | Pioneered Pd-catalyzed C-N coupling. |

| Bidentate Ligands | BINAP, DPPF | Aryl Iodides/Triflates, Primary Amines | First reliable extension to primary amines. wikipedia.org |

| Bulky Biaryl Ligands | XPhos, RuPhos, BrettPhos | Aryl Chlorides/Mesylates, Secondary Amines, Amides | Broad substrate scope, milder conditions, high efficiency. rug.nl |

While direct amination of naphthalen-1-ol itself at the C8 position is complicated by regioselectivity issues, the Buchwald-Hartwig approach provides a robust toolkit for forging the crucial aryl C-N bond, provided a suitable 8-halo-naphthalen-1-ol precursor can be synthesized. acs.org

Grignard Reaction Pathways

Grignard reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. In the context of synthesizing substituted naphthalenes, their primary role is not to directly form the C-N or C-O bonds of the final product, but to construct the carbon skeleton of a necessary precursor.

For instance, a Grignard reagent could be reacted with a naphthaldehyde or naphthone to install a specific alkyl or aryl group elsewhere on the naphthalene ring. The reaction proceeds via nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup to yield an alcohol. This is a fundamental method for building molecular complexity. While not a direct path to this compound, it is invaluable for creating more complex derivatives starting from simpler naphthalene building blocks.

Advanced Synthetic Approaches and Functionalization

Modern synthetic methods offer more direct and selective ways to introduce the required functional groups, particularly the dimethylamino moiety, onto a pre-formed naphthalene nucleus like 8-amino-1-naphthol.

Alkylation Reactions in this compound Synthesis

Once a precursor such as 8-amino-1-naphthol is obtained, the most direct route to the final product is through N-alkylation. This involves reacting the primary amino group with a methylating agent. This exact strategy is employed in the synthesis of the related compound 1,8-bis(dimethylamino)naphthalene ("Proton Sponge"), which is prepared by the methylation of 1,8-diaminonaphthalene. wikipedia.org

The reaction typically uses common methylating agents. A potential challenge is achieving selective N-alkylation without competing O-alkylation of the hydroxyl group. The choice of reagents and reaction conditions is crucial to favor the desired outcome.

Table of Common Methylating Agents for Amines:

| Reagent | Formula | Typical Conditions | Notes |

|---|---|---|---|

| Iodomethane | CH₃I | Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF) | Highly reactive, classic alkylating agent. |

| Dimethyl sulfate | (CH₃)₂SO₄ | Base (e.g., K₂CO₃), aqueous or organic solvent | Effective and economical, but toxic. |

| Trimethyl phosphate | (CH₃O)₃PO | High temperature | Less common, considered a "safe" methylating agent. |

Reductive Amination Protocols for Naphthalene Derivatives

Reductive amination is a highly efficient and widely used method for synthesizing amines, including the N-methylation of primary amines. organic-chemistry.org This one-pot reaction involves the condensation of an amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

To synthesize this compound from 8-amino-1-naphthol, the primary amine would be reacted with aqueous formaldehyde (B43269) in the presence of a reducing agent. researchgate.net The first methylation yields 8-(methylamino)naphthalen-1-ol, which can then undergo a second reductive amination cycle with another equivalent of formaldehyde to give the final tertiary amine. researchgate.net

Table of Reducing Agents for Reductive Amination:

| Reducing Agent | Formula | Typical Solvent(s) | Key Features |

|---|---|---|---|

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane (DCE), THF | Mild, tolerant of acidic conditions, widely used. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol (MeOH), Acetonitrile (B52724) | Effective, but requires careful handling due to toxicity. |

| Zinc / HCl | Zn / HCl | Aqueous acid | Classic method, can be used with aqueous formaldehyde. researchgate.net |

| Hydrogen (H₂) / Pd/C | H₂ / Pd/C | Alcohols, THF | Catalytic hydrogenation, "green" method. |

This approach, particularly with reagents like sodium triacetoxyborohydride, represents a state-of-the-art method for the final functionalization step in the synthesis of this compound. researchgate.net

Oxidative Cross-Coupling Reactions Involving Naphthalen-1-ol Substrates

Oxidative coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and this methodology has been applied to naphthalen-1-ol substrates to generate a range of dimeric structures. Research has shown that heterogeneous catalysis, in particular, offers an environmentally benign approach to these transformations.

Bismuth-promoted platinum catalysts have proven effective for the oxidative coupling of substituted 1-naphthols using hydrogen peroxide as the oxidant at ambient pressure. nih.gov A key finding from these studies is that the reaction proceeds efficiently only with naphthols bearing electron-donating substituents. nih.gov For instance, the reaction of 2-methyl-1-naphthol (B1210624) yields the corresponding binaphthalenyl diol, which is an intermediate, and ultimately the 3,3'-substituted 1,1'-binaphthalenylidene-4,4'-dione with high yields. nih.gov The reaction conditions and outcomes for different substrates highlight the influence of substituent effects and reaction temperature. nih.gov

Notably, the reaction temperature can dictate the final product structure. In the case of 4-methoxy-1-naphthol, conducting the reaction at 25 °C primarily yields the expected 1,1'-dione. nih.gov However, at an elevated temperature of 60 °C, a competitive cleavage of one of the O-Me bonds occurs, leading to the formation of 1'-hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione. nih.gov Other metallic catalysts, including unpromoted platinum, gold, and Raney nickel, have also demonstrated activity in these coupling reactions. nih.gov

While direct oxidative cross-coupling to install a dimethylamino group at the 8-position of naphthalen-1-ol is not explicitly detailed in this context, the principles established for other substituted 1-naphthols provide a foundation for such synthetic explorations. The reactivity of the naphthalene core is clearly influenced by the electronic nature of its substituents.

| Substrate | Catalyst System | Temperature | Major Product | Yield |

|---|---|---|---|---|

| 2-Methyl-1-naphthol | Bi-Pt / H₂O₂ | Ambient | 3,3'-Dimethyl-1,1'-binaphthalenylidene-4,4'-dione | Up to 99% |

| 2-Ethyl-1-naphthol | Bi-Pt / H₂O₂ | Ambient | Binaphthalenyl diol | Not specified |

| 4-Methoxy-1-naphthol | Bi-Pt / H₂O₂ | 25 °C | Expected 1,1'-dione | Not specified |

| 4-Methoxy-1-naphthol | Bi-Pt / H₂O₂ | 60 °C | 1'-Hydroxy-4'-methoxy-2,2'-binaphthalenyl-1,4-dione | Not specified |

Intramolecular Cyclization Reactions in Substituted Naphthalene Systems

The synthesis of complex, substituted naphthalene systems can be achieved through intramolecular cyclization reactions, offering regioselective control under mild conditions. One prominent method is the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. nih.gov This strategy has been successfully employed to create a variety of substituted naphthalenes using electrophiles such as iodine monochloride (ICl), iodine (I₂), and N-bromosuccinimide (NBS). nih.gov

The regioselectivity of this cyclization is a key feature. For example, the cyclization of 3-methoxyphenyl (B12655295) alkynol results in a 7:1 mixture of regioisomers, with the major product arising from cyclization at the less sterically hindered position para to the methoxy (B1213986) group. nih.gov In the case of a 2-naphthyl substituted alkynol, the ring closure occurs selectively at the 1-position of the naphthalene ring, demonstrating the influence of electronic effects on the reaction's outcome. nih.gov This methodology is tolerant of various functional groups and has been extended to the synthesis of other fused aromatic systems. nih.gov

Another approach involves the synthesis of naphthalene derivatives through a domino reaction sequence starting from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzenes, which proceeds via an unexpected rearrangement and aromatization of a benzo[c]oxepine intermediate. acs.org Furthermore, naphthalene-substituted spirodienones have been prepared through the cyclization of N-cyanoimidates to form 1,2,4-triazole (B32235) derivatives, which are then subjected to an oxidative amination reaction. nih.gov

| Substrate | Reagent | Key Outcome | Yield |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-4-phenylbut-3-yn-2-ol | I₂ | Formation of cyclization product | 90% |

| 3-Methoxyphenyl alkynol | Not specified | Regioselective cyclization (7:1 mixture) | Excellent |

| 2-Naphthyl alkynol | Not specified | Selective cyclization at the 1-position | Not specified |

Synthesis of Metal-Organic Derivatives and Complexes

Preparation of Group 13 Derivatives (Aluminum, Gallium, Indium)

The synthesis of metal complexes with ligands derived from naphthalene structures is an area of active research, particularly concerning elements from Group 13. While specific documentation on the synthesis of aluminum, gallium, and indium complexes with this compound is not prevalent, studies on analogous ligands such as 8-hydroxyquinoline (B1678124) and other naphthol derivatives provide significant insight into potential synthetic routes.

Gallium Complexes: Research on gallium(III) complexes with 8-hydroxyquinoline derivatives demonstrates a common synthetic pathway. nih.gov These complexes are typically synthesized and can be characterized by single X-ray crystallography and density functional theory (DFT) calculations. nih.gov The 8-hydroxyquinoline ligand, similar in its coordination motif to this compound, acts as a bidentate chelator. The resulting gallium complexes have been investigated for their potential applications, with studies showing that they can induce apoptosis in cancer cells. nih.gov

Indium Complexes: Indium(III) complexes have been successfully synthesized with lapachol (B1674495), a natural product derived from 1,4-naphthoquinone. nih.gov The synthesis yielded various complexes with different stoichiometries of the ligand and co-ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen). nih.gov Crystal structure analysis of [In(lap)(bipy)Cl₂] and [In(lap)(phen)Cl₂] revealed a distorted octahedral geometry around the indium(III) center, with coordination from the two oxygen atoms of the lapachol ligand, two nitrogen atoms from the bipyridine or phenanthroline co-ligand, and two chloride anions. nih.gov This demonstrates the feasibility of creating stable indium complexes with naphthol-type ligands.

Aluminum Complexes: In the context of organic synthesis, aluminum-based reagents like aluminum trichloride (B1173362) (AlCl₃) are frequently used as Lewis acid catalysts in reactions involving naphthol derivatives. researchgate.net For example, AlCl₃ catalyzes the multicomponent synthesis of 1-alkyl derivatives of 2-naphthol (B1666908) in high yields under mild conditions. researchgate.net While this demonstrates the interaction between aluminum and the naphthol moiety, it pertains to a catalytic role rather than the formation of a stable, isolable metal-organic complex. The synthesis of such a complex would likely involve the reaction of this compound with a suitable aluminum precursor under controlled conditions to facilitate the formation of a stable chelate.

Theoretical and Computational Investigations of 8 Dimethylamino Naphthalen 1 Ol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have been instrumental in elucidating the electronic structure, potential energy surfaces, and spectroscopic properties of proton sponges. These methods range from computationally efficient semi-empirical techniques to highly accurate ab initio and density functional theory approaches.

Density Functional Theory (DFT) Studies of Ground and Excited State Structures and Energies

Density Functional Theory (DFT) has become a popular tool for studying proton sponges due to its favorable balance of computational cost and accuracy. ohio-state.eduresearchgate.net DFT studies have been crucial in understanding the structure, energy, and stereodynamics of these compounds and their protonated forms. rsc.orgresearchgate.net For instance, investigations into 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN), a closely related proton sponge, have used DFT to explore the possibility of a non-conventional, two-step protonation mechanism. rsc.org This process involves the initial rapid protonation of an out-inverted dimethylamino group, followed by a slower rotational transfer of the proton into the space between the two nitrogen atoms to form a stable chelated cation. rsc.org

Theoretical studies on protonated DMAN derivatives, such as the HBr adduct of 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, have combined DFT calculations with experimental data from X-ray diffraction and infrared spectroscopy. nih.gov These studies revealed a symmetric cation with a short N-H···N hydrogen bond. nih.gov The calculations helped to interpret the experimental findings, showing that while X-ray data suggests a centrally located proton, the calculations indicate a potential energy surface with two minima and a zero-point energy level close to the top of the barrier, suggesting significant proton delocalization. nih.gov

Table 1: Selected DFT-Calculated Properties for Proton Sponge Systems

| Compound/System | Property Investigated | Key Finding |

|---|---|---|

| 1,8-bis(dimethylamino)naphthalene (DMAN) | Protonation Mechanism | DFT calculations support a two-step "out-in" protonation pathway in addition to direct proton penetration. rsc.org |

| Protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene | Hydrogen Bond Geometry | Calculations show a double-well potential for the proton, with the zero-point energy near the barrier height. nih.gov |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Alongside DFT, both ab initio and semi-empirical methods have been applied to study the electronic structure of molecules relevant to 8-(Dimethylamino)naphthalen-1-ol. Ab initio methods, which are based on first principles without empirical parameters, have been used to investigate the electronic structure of related disulfide compounds like naphthalene (B1677914) 1,8-disulfide. researchgate.net In the study of protonated 1,8-bis(dimethylamino)-2,7-dimethoxynaphthalene, theoretical work at the MP2 (Møller-Plesset second-order perturbation theory) level, an ab initio method, was performed alongside DFT to analyze the strong [NHN]+ hydrogen bond. nih.gov

Semi-empirical methods, such as those based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, offer a computationally faster alternative, making them suitable for larger systems. nih.gov These methods, including PM6 and PM7, simplify calculations by reducing the number of electron repulsion integrals. nih.gov Another class of semi-empirical models are Density-Functional Tight-Binding (DFTB) methods, which are comparable in speed to NDDO-based approaches and use an expansion of energy around a sum of neutral atom densities. nih.gov While less accurate than high-level ab initio or DFT methods, they are valuable for initial explorations and for modeling large molecular systems. nih.govnih.gov

Time-Dependent DFT (TD-DFT) for Excited State Optimizations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate electronically excited states. researchgate.netresearchgate.netrsc.org It has become a standard method for calculating properties related to optical absorption and emission spectra. rsc.org TD-DFT allows for the optimization of excited-state geometries, which is crucial for analyzing fluorescence and understanding the changes in molecular structure upon electronic excitation. researchgate.net

The methodology has been successfully applied to study excited-state proton transfer (ESPT) and solvatochromism in related naphthol derivatives. mdpi.com For example, in studies of 5-isocyanonaphthalene-1-ol, TD-DFT calculations were used to show that the observed dual fluorescence in polar solvents is due to emission from the naphtholate anion, formed via ESPT. mdpi.com Similarly, TD-DFT has been used to investigate the excited-state dynamics of guanosine (B1672433) analogs, where calculations including solvent effects helped to explain the nature of the fluorescent state and the non-radiative decay channels. nih.gov These examples demonstrate the capability of TD-DFT to model the significant changes in electronic distribution and geometry that occur upon excitation in molecules containing hydroxyl and amino groups on a naphthalene core. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the time evolution of molecular systems, providing a dynamic picture of processes like proton transfer and excited-state relaxation.

Car–Parrinello Molecular Dynamics (CPMD) for Proton Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is an ab initio MD method that solves the equations of motion for both nuclei and electrons simultaneously, using an extended Lagrangian formalism. wikipedia.org This approach is particularly well-suited for studying processes involving bond breaking and formation, such as proton transfer, as it describes the electronic structure on-the-fly using DFT. wikipedia.orgmdpi.com

CPMD simulations have been employed to study the proton dynamics in the intramolecular hydrogen bond of protonated 1,8-bis(dimethylamino)naphthalene (DMANH+). nih.govmdpi.com These simulations provide insight into how the environment, including solvent molecules and counterions, affects the proton's location and the dynamics of its transfer between the two nitrogen atoms. nih.gov The results indicate that interactions with the solvent and counterions can decrease the N-H distance and that fluctuations in these interactions play a significant role in the proton transfer process. nih.gov The simulations estimated the proton transfer time to be on the order of picoseconds (10⁻¹² s). nih.gov

Table 2: Findings from CPMD Simulations of DMANH+

| System | Simulation Focus | Key Result |

|---|---|---|

| DMANH+ in vacuum | Intrinsic Proton Dynamics | Investigation of the free energy profile and time-evolution of the hydrogen bond. mdpi.com |

| DMANH+ in water | Solvent Effects | The presence of water molecules decreases the N-H bond distance. nih.gov |

Excited State Quantum Dynamics Simulations (e.g., DD-vMCG, ML-MCTDH)

To study the behavior of molecules after light absorption, more advanced quantum dynamics simulations are necessary to describe the coupled motion of electrons and nuclei, especially through regions of degeneracy like conical intersections. rsc.orgnih.gov Methods like the Direct Dynamics Variational Multi-Configurational Gaussian (DD-vMCG) and the Multilayer Multiconfigurational Time-Dependent Hartree (ML-MCTDH) are powerful tools for this purpose. mdpi.comarxiv.org

The DD-vMCG method propagates a wavepacket represented by a combination of Gaussian functions on potential energy surfaces calculated "on-the-fly" as needed during the simulation. rsc.orgnih.gov This avoids the need to pre-calculate a global potential energy surface. nih.gov The ML-MCTDH method is a highly efficient algorithm for solving the time-dependent Schrödinger equation for high-dimensional systems, often used to provide benchmark results. arxiv.orgnih.gov

While direct applications of these specific methods to this compound are not prominent in the literature, their use on similar systems highlights their utility. For example, DD-vMCG and ML-MCTDH have been used to study the excited-state dynamics of 4-(dimethylamino)benzonitrile (B74231) (DMABN), revealing the specific vibrational modes responsible for internal conversion between excited states. mdpi.com In another study, DD-vMCG simulations on phenol (B47542) provided a detailed picture of its photodissociation dynamics across multiple electronic states. rsc.org These studies showcase the potential of such methods to unravel the complex photochemistry and photophysics of this compound, including pathways for fluorescence, internal conversion, and excited-state proton transfer.

Analysis of Electronic Properties and Reactivity Descriptors

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These methods allow for a detailed analysis of molecular orbitals, bonding interactions, and electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as the electron donor, is crucial for electrophilic attacks, while the LUMO, the electron acceptor, is key for nucleophilic attacks. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the naphthalene ring, reflecting its role as an electron donor. Conversely, the LUMO is anticipated to be distributed across the naphthalene ring system, particularly involving the antibonding orbitals. The presence of the intramolecular hydrogen bond also modulates the energies of these orbitals. DFT calculations on similar 1,8-naphthalimide (B145957) derivatives show that the HOMO and LUMO are often localized on different parts of the molecule, facilitating intramolecular charge transfer (ICT) upon excitation. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives This table presents typical values for related compounds, as specific data for this compound is not available in the cited literature.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Primarily located on the amino group and naphthalene core; acts as an electron donor. |

| LUMO | -1.0 to -2.0 | Distributed across the naphthalene ring system; acts as an electron acceptor. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates chemical reactivity and the energy of the first electronic transition. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. rsc.org It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)) through second-order perturbation theory. nih.govorientjchem.org This analysis is particularly insightful for studying hydrogen bonds. researchgate.net

Table 2: Illustrative NBO Analysis for the Intramolecular Hydrogen Bond This table shows expected interactions based on NBO analysis of hydrogen-bonded systems. Specific E(2) values for the target molecule are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ* (O-H) | > 15 | Intramolecular Hydrogen Bond |

| π (C-C) | π* (C-C) | 5 - 20 | π-conjugation within the naphthalene ring |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, the MEP map would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a primary site for electrophilic interaction. The hydrogen atom involved in the intramolecular hydrogen bond would exhibit a positive potential (blue). The electron-donating dimethylamino group would also influence the potential distribution across the naphthalene ring. Such maps are crucial for understanding non-covalent interactions and the molecule's recognition sites.

Solvent Environment Modeling in Computational Studies

The properties and behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational models are essential for simulating these effects.

The Polarisable Continuum Model (PCM) is a widely used implicit solvation method that models the solvent as a continuous dielectric medium. chemrevlett.com This approach is computationally efficient and effective for studying how a solvent's polarity affects a molecule's electronic structure, geometry, and spectroscopic properties. chemrevlett.com

In studies of related donor-acceptor naphthalene derivatives, PCM has been successfully employed to model solvent effects on photophysical properties. mdpi.comresearchgate.net For this compound, PCM calculations would involve placing the solute molecule in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, leading to a self-consistent description of the solvated system. This method is valuable for predicting shifts in absorption and emission spectra (solvatochromism) in different solvents.

While PCM is efficient, explicit solvent models provide a more detailed and accurate description of solute-solvent interactions, especially those involving specific interactions like hydrogen bonding. These simulations involve surrounding the solute molecule with a number of individual solvent molecules.

Methods like Car-Parrinello Molecular Dynamics (CPMD) have been used to study the dynamics of the intramolecular hydrogen bond in similar "proton sponges." nih.govmdpi.com In these simulations, the nuclei and electrons are treated quantum mechanically, allowing for the study of proton transfer dynamics and the influence of surrounding water molecules on this process. Such simulations could reveal the detailed mechanism of solvent interaction with the hydroxyl and dimethylamino groups of this compound, providing insights into the stability of the intramolecular hydrogen bond and the dynamics of proton exchange with the solvent environment.

Photophysical Properties and Excited State Dynamics of 8 Dimethylamino Naphthalen 1 Ol

Intramolecular Charge Transfer (ICT) Phenomena

Upon photoexcitation, 8-(dimethylamino)naphthalen-1-ol, a donor-acceptor substituted naphthalene (B1677914) derivative, can undergo a significant redistribution of electron density. The dimethylamino group acts as an electron donor and the naphthol moiety as the electron acceptor. This light-induced electron transfer from the donor to the acceptor part of the molecule results in the formation of an intramolecular charge transfer (ICT) state, which is responsible for the compound's fluorescent properties.

Planar (PICT) and Twisted (TICT) Excited States

The excited state of donor-acceptor molecules like this compound can exist in different geometries, most notably as Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT) states. mdpi.com

In the PICT state , the dimethylamino group and the naphthalene ring remain largely coplanar. This allows for significant overlap between the p-orbitals of the donor and the acceptor, facilitating charge transfer while maintaining a relatively rigid structure.

In contrast, the TICT state is characterized by the rotation of the dimethylamino group, leading to a conformation where it is perpendicular to the naphthalene ring. This twisting motion decouples the electron systems of the donor and acceptor, resulting in a more complete charge separation and a highly polar excited state. nih.gov

For some related 1,8-naphthalene derivatives, such as 8-acetyl-1-(dimethylamino)naphthalene, studies have shown that fluorescence emission occurs from a planar ICT excited state rather than a TICT state. mdpi.com In these molecules, both the acyl and amino groups are sterically forced to twist out of the plane of the naphthalene ring in the ground state. However, upon excitation, the molecule evolves towards a more planar excited state. mdpi.com Calculations on 8-acetyl-1-(dimethyl-amino)naphthalene suggest a barrier to rotation to form the TICT state, favoring emission from the PICT state. mdpi.com

Table 1: Calculated Structural Features of Ground and Excited States for 8-acetyl-1-(dimethyl-amino)naphthalene This table is based on data for a structurally similar compound and illustrates the principles of PICT states.

| State | Dihedral Angle (Carbonyl) | Dihedral Angle (Amino) | Amino Group Geometry |

|---|---|---|---|

| Ground State | 48° | 27° | Pyramidal |

| Excited State (PICT) | 7° | 25° | Nearly Planar |

Data sourced from a computational study on 8-acetyl-1-(dimethyl-amino)naphthalene. mdpi.com

Solvent-Dependent ICT State Formation and Energetics

The formation and relative stability of the ICT state are highly dependent on the surrounding solvent environment. Polar solvents can stabilize the highly polar ICT state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov In nonpolar solvents, the locally excited (LE) state may be more stable, resulting in emission at shorter wavelengths.

The rate of formation of the charge-transfer state can be extremely fast in polar aprotic solvents, comparable to the solvent reorientation time. researchgate.net However, in solvents capable of hydrogen bonding, such as alcohols, the charge transfer process can be slower. This is because the hydrogen bonds to the nitrogen atom of the donor group must be broken for the charge transfer to occur, which requires additional activation energy. researchgate.net

Solvatochromic Behavior

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is a direct consequence of the different interactions between the solvent and the ground and excited states of the solute molecule.

Positive and Negative Solvatochromism in Emission

This compound and similar compounds typically exhibit positive solvatochromism in their emission spectra. This means that as the solvent polarity increases, the emission maximum shifts to a longer wavelength (red-shift). nih.gov This occurs because the excited ICT state, having a larger dipole moment than the ground state, is more stabilized by polar solvent molecules.

While less common for this class of compounds, negative solvatochromism (a blue-shift in more polar solvents) can occur if the ground state is more polar than the excited state, or if specific interactions like hydrogen bonding destabilize the excited state in a particular way.

Influence of Solvent Polarity on Emission Spectra

The polarity of the solvent has a profound effect on the emission spectra of this compound. In nonpolar solvents, the emission is typically at higher energies (shorter wavelengths) and may have a more structured appearance, characteristic of a locally excited state. As the solvent polarity increases, the emission band broadens and shifts significantly to lower energies (longer wavelengths), indicative of the formation and stabilization of the ICT state. nih.gov This strong dependence of the emission wavelength on solvent polarity makes these compounds useful as fluorescent probes for studying the microenvironment of complex systems. nih.gov

Table 2: Illustrative Solvatochromic Shift in Emission for a Naphthalimide Derivative This table demonstrates the typical effect of solvent polarity on the fluorescence of related compounds.

| Solvent | Polarity (Dielectric Constant) | Emission Maximum (nm) |

|---|---|---|

| Dioxane | 2.2 | ~450 |

| Chloroform | 4.8 | ~480 |

| Acetonitrile (B52724) | 37.5 | ~520 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~535 |

Data is illustrative and based on general trends observed for similar solvatochromic dyes. nih.govresearchgate.net

Viscosity-Sensitive Fluorescence Emission and Molecular Rotors

Compounds that can form a TICT state are often referred to as "molecular rotors" because their fluorescence properties can be sensitive to the viscosity of the medium. nih.gov The twisting motion required to form the TICT state can be hindered in a viscous environment.

In low-viscosity solvents, the molecule can easily twist, and the non-radiative decay from the TICT state often dominates, leading to low fluorescence quantum yield. However, in a highly viscous medium, the intramolecular rotation is restricted. This restriction can suppress the formation of the non-emissive or weakly emissive TICT state, forcing the molecule to relax through the radiative pathway of the PICT state. Consequently, an increase in fluorescence intensity is observed in more viscous solutions. This property makes such compounds valuable as fluorescent probes for measuring microviscosity in biological systems, such as within cell membranes or proteins. nih.gov

Excited State Energy Relaxation Pathways

The relaxation of the excited state of this compound is a complex process governed by several competing pathways. Following photoexcitation, the molecule seeks to dissipate its excess energy and return to the ground state through both radiative (fluorescence) and non-radiative channels. The unique 1,8-substitution pattern on the naphthalene core, which forces a steric clash between the dimethylamino and hydroxyl groups, results in a "pre-twisted" ground state geometry. This structural feature is pivotal in defining the molecule's excited-state behavior, influencing everything from its fluorescence characteristics to the efficiency of its non-radiative decay processes. The primary relaxation pathways include dual fluorescence arising from different molecular forms, rapid internal conversion facilitated by vibrational coupling, dynamic geometric changes, and efficient intramolecular quenching mechanisms.

The presence of both a proton-donating group (hydroxyl, -OH) and a proton-accepting group (dimethylamino, -N(CH₃)₂) within the same molecule sets the stage for Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon is a principal mechanism for the observation of dual fluorescence in this compound.

Upon electronic excitation, a significant redistribution of electron density occurs. The electron-donating dimethylamino group pushes electron density onto the naphthalene ring, while the hydroxyl group becomes a better proton donor (more acidic). This change in electronic structure dramatically increases the acidity of the hydroxyl group and the basicity of the amino nitrogen in the excited state. This facilitates the transfer of a proton from the hydroxyl group to the nearby amino group, creating a new, zwitterionic species.

Consequently, two distinct fluorescent emissions can be observed:

Normal Stokes-Shifted Fluorescence: This emission originates from the locally excited (LE) state of the initial neutral molecule. It is typically observed as a higher-energy (shorter wavelength) band.

The efficiency of ESIPT and the observation of dual fluorescence are highly dependent on the solvent environment. Polar, protic solvents can stabilize the charge-separated zwitterionic form, favoring the proton transfer and enhancing the intensity of the red-shifted emission band. In some cases, the solvent can also act as a bridge to facilitate the proton transfer. This behavior is analogous to other naphthol derivatives, such as 5-isocyanonaphthalene-1-ol (ICOL), which exhibits a distinct second emission band in polar solvents attributed to the deprotonated form generated via ESPT. nih.gov

| Property | Locally Excited (LE) State | Proton-Transferred (PT) Tautomer |

| Emitting Species | Neutral Molecule | Zwitterionic Species |

| Emission Wavelength | Shorter (e.g., Blue-Violet) | Longer (e.g., Green-Yellow) |

| Stokes Shift | Normal | Large |

| Favored in | Non-polar Solvents | Polar, Protic Solvents |

Internal conversion (IC) is a non-radiative process where the molecule transitions from a higher electronic state to a lower one (e.g., S₁ → S₀) without the emission of a photon. For aminonaphthalenes with a twisted geometry, this pathway can be remarkably efficient and often dominates the excited-state decay process, leading to low fluorescence quantum yields.

In this compound, the steric hindrance between the peri-substituents forces the dimethylamino group to be twisted out of the plane of the naphthalene ring even in the ground state. This "pre-twisted" conformation is crucial. Studies on the closely related 1-(dimethylamino)naphthalene (1DMAN) have shown that this twisting facilitates a rapid, thermally activated internal conversion. researchgate.net The process is strongly linked to the internal twisting motion of the amino group in the excited state, which provides a pathway for the molecule to access a conical intersection or a region of close proximity between the S₁ and S₀ potential energy surfaces. This allows for efficient vibrational energy transfer and a rapid return to the ground state.

The rate of this internal conversion is sensitive to several factors:

Temperature: The process is often thermally activated, meaning the rate of IC increases with temperature. researchgate.net

Solvent Polarity: Increasing solvent polarity can stabilize the charge-transfer character of the excited state, potentially increasing the energy barrier for internal conversion and thus slowing the IC rate. researchgate.net

S₁-S₂ Energy Gap: The proximity of the first (S₁) and second (S₂) excited states can influence the efficiency of IC.

For 1DMAN, a compound with a similar twisted amino group, the internal conversion is the main de-excitation channel in non-polar solvents, with a quantum yield of IC (Φic) of approximately 0.97. researchgate.net

| Parameter | Value (for 1DMAN in 3-methylpentane) |

| Fluorescence Quantum Yield (Φf) | ~0.03 |

| Internal Conversion Quantum Yield (Φic) | ~0.97 |

| IC Rate Constant (k_ic) | 8.1 × 10⁹ s⁻¹ |

| Activation Energy (Ea) for IC | 5.1 kcal mol⁻¹ |

Data adapted from studies on 1-(dimethylamino)naphthalene, a structurally related compound. researchgate.net

The term photochemical dynamics refers to the changes in molecular geometry that occur in the excited state following the absorption of light. For this compound, the primary dynamic process involves geometric relaxation to form an intramolecular charge transfer (ICT) state.

Upon excitation, electron density moves from the dimethylamino donor group to the naphthalene acceptor ring. This charge transfer induces significant changes in the molecule's structure. Research on analogous 1,8-disubstituted naphthalenes shows that in the excited state, the bond between the amino nitrogen and the naphthalene ring (C-N) shortens, indicating increased double-bond character. mdpi.com Simultaneously, the nitrogen atom, which is typically pyramidal in the ground state, tends to flatten towards a more planar geometry to improve orbital overlap and stabilize the charge-separated state. mdpi.com

This geometric rearrangement can be considered a form of photoisomerization. The molecule transitions from its ground-state equilibrium geometry to a new, lower-energy conformation in the excited state. The extent of these changes—specifically, the degree of twisting of the dimethylamino group—determines whether the resulting excited state is best described as a planar ICT (PICT) state or a fully twisted ICT (TICT) state. In sterically hindered systems like the 1,8-naphthalenes, emission often occurs from a planar or partially twisted ICT state rather than a fully perpendicular TICT state. mdpi.com The steric repulsion between the peri groups fundamentally controls the accessible excited-state geometries, thereby dictating the emission properties.

| Parameter | Ground State (S₀) | Excited State (S₁) |

| C(aryl)-N Bond | Longer | Shorter |

| Nitrogen Atom Geometry | Pyramidal | More Planar |

| Amino Group Dihedral Angle | Significantly Twisted | Reduced Twisting |

Table illustrates typical geometric changes upon excitation for donor-acceptor naphthalenes based on data from related compounds. mdpi.com

Intramolecular quenching refers to any process within a single molecule that deactivates an excited electronic state without emitting light. For this compound, the dominant intramolecular quenching mechanism is the rapid internal conversion discussed previously.

The efficiency of fluorescence is determined by the competition between the rate of radiative decay (fluorescence, k_f) and the sum of all non-radiative decay rates (k_nr), including internal conversion (k_ic) and intersystem crossing (k_isc). The fluorescence quantum yield (Φf) is given by Φf = k_f / (k_f + k_nr).

In molecules like 1-(dimethylamino)naphthalene, the rate of internal conversion (k_ic) is exceptionally high (on the order of 10⁹ s⁻¹) due to the flexible, pre-twisted amino group. researchgate.net This rate is often much faster than the rate of fluorescence (typically ~10⁷-10⁸ s⁻¹). As a result, the non-radiative pathway overwhelmingly dominates the relaxation process. This makes the fast internal conversion an extremely effective intramolecular quenching channel, leading to the characteristically low fluorescence quantum yields observed for these compounds, particularly in non-polar solvents. researchgate.net Therefore, the same structural features that enable fast internal conversion—namely, the steric hindrance and the flexibility of the dimethylamino group—are directly responsible for the potent intramolecular quenching of fluorescence.

Proton Transfer Mechanisms and Basicity in 8 Dimethylamino Naphthalen 1 Ol Systems

The positioning of the hydroxyl and dimethylamino groups at the 1 and 8 positions of the naphthalene (B1677914) ring creates a pre-organized geometry ideal for intramolecular interactions. This proximity is the cornerstone of the compound's distinct basicity and the complex mechanisms governing proton movement within the molecule.

Intramolecular Hydrogen Bonding Network

In its neutral state, 8-(Dimethylamino)naphthalen-1-ol, also known as 8-hydroxy-N,N-dimethyl-1-naphthylamine, features a significant intramolecular hydrogen bond of the O–H···N type. This interaction is a key factor in its chemical properties. Upon protonation, the dimethylamino group becomes the proton donor, forming a strong N⁺–H···O intramolecular hydrogen bond.

The strength of the intramolecular hydrogen bonds in peri-substituted naphthalenes has been a subject of detailed investigation. In the case of protonated this compound, the N⁺–H···O bond significantly influences the compound's acidity. Studies have shown that the pKa of 8-hydroxy-N,N-dimethyl-1-naphthylamine is approximately 14.9, which is six pK units weaker than 1-naphthol (B170400). rsc.org This substantial decrease in acidity is attributed to the strong intramolecular hydrogen bond in the neutral form.

Conversely, the conjugate acid, the this compound cation, is also stabilized by its N⁺–H···O bond. Research comparing a series of these compounds has established an order of hydrogen bond strengths. The N⁺–H···O bond in protonated this compound is considered weaker than the N⁺–H···N bond found in the famous "Proton Sponge," 1,8-bis(dimethylamino)naphthalene (B140697), but stronger than the C–H···O interactions in related structures. rsc.org The rate coefficients for proton transfer are also markedly lower than expected for typical proton transfers from a protonated amino group, a direct consequence of the energy required to break this intramolecular hydrogen bond. rsc.org

Symmetry and Asymmetry of Hydrogen Bonds in Protonated Forms

The symmetry of the hydrogen bond in protonated peri-substituted naphthalenes is a critical area of study, with significant implications for understanding proton dynamics. While direct studies on this compound are less common, extensive research on the closely related protonated 1,8-bis(dimethylamino)naphthalene (DMANH⁺) provides a powerful model for understanding the likely behavior.

In DMANH⁺, the N⁺–H···N hydrogen bond has been shown to be asymmetric. mdpi.com The proton does not reside equidistant between the two nitrogen atoms but is located closer to one, existing in a double-well potential. mdpi.comnih.gov This asymmetry is often influenced by the surrounding environment, such as the placement of counter-ions, which can drive the proton transfer from one nitrogen to the other. mdpi.com NMR studies using isotopic perturbation have confirmed that protonated DMAN exists as a pair of rapidly interconverting tautomers, which is definitive evidence for an asymmetric, double-minimum potential for the proton. nih.gov

Given the inherent asymmetry of the N⁺–H···O bond (with two different heteroatoms), the hydrogen bond in protonated this compound is expected to be asymmetric, with the proton localized closer to the more basic nitrogen atom and moving within a double-well potential.

Vibrational Spectra and Motional Dynamics of Bridged Protons

The dynamics of the proton within the hydrogen bridge can be probed using vibrational spectroscopy. In studies of DMANH⁺, the intramolecular N⁺–H···N hydrogen bond leads to highly characteristic features in its vibrational spectra.

For protonated this compound, similar spectral characteristics are anticipated for the N⁺–H···O vibration. A broad and intense stretching band at lower frequencies than a typical N-H bond would be expected, reflecting the strong intramolecular hydrogen bond and the dynamic motion of the proton within its asymmetric potential well.

Proton Transfer Pathways and Kinetics

The transfer of a proton is a fundamental reaction that can occur through various pathways, especially in a molecule designed like this compound. These pathways can be influenced by the electronic state of the molecule and the specific atoms involved.

Intramolecular Proton Transfer from Carbon Centers

While proton transfers typically involve heteroatoms like oxygen and nitrogen, transfers from carbon atoms are also possible, though generally less favorable. Research into derivatives of 8-(dimethylamino)naphthalene has explored this possibility. In a study on O-phenyl oximes derived from 8-dimethylamino-1-naphthaldehyde, a reaction involving proton transfer from a carbon center was observed. mdpi.com However, the study concluded that this step was not cleanly rate-determining, and a faster pathway involving syn/anti isomerization of the oxime was preferred. mdpi.com This indicates that while intramolecular proton transfer from carbon is mechanistically possible within the 8-dimethylamino-naphthalene framework, it may not be the most efficient or primary pathway compared to other available routes.

Excited State Intramolecular Proton Transfer (ESIPT)

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon electronic excitation. This process often leads to a species with a distinct fluorescence emission at a large Stokes shift. Molecules with a pre-existing intramolecular hydrogen bond are prime candidates for ESIPT.

The this compound system, with its intramolecular O–H···N hydrogen bond, possesses the necessary structural motif for ESIPT. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the amino group are expected to increase, facilitating the transfer of the proton from the oxygen to the nitrogen atom to form a transient zwitterionic species. This excited tautomer would then be responsible for a new, red-shifted emission band. While the broader class of naphthols and related compounds are known to undergo ESIPT, specific and detailed studies on this compound are needed to fully characterize its photophysical behavior. rsc.org For instance, related donor-acceptor substituted naphthalenes, such as 8-acetyl-1-(dimethyl-amino)naphthalene, are known to emit from an intramolecular charge transfer (ICT) excited state, which is a related but distinct process. mdpi.com

Solvent-Assisted Proton Transfer Mechanisms

The transfer of a proton in the this compound system is not a simple, direct event but is significantly mediated by the surrounding solvent molecules. The solvent can play a crucial role in stabilizing the transition state and the resulting ionic species, thereby facilitating the proton transfer process.

In protic solvents like water, the solvent molecules can form hydrogen bond networks with both the hydroxyl and the dimethylamino groups. This can lead to a Grotthuss-type mechanism where the proton is relayed through the solvent bridge. The solvent's ability to both accept and donate hydrogen bonds is a key factor in this mechanism. For instance, in a study of a related compound, 8-amino-2-naphthol, the excited-state proton transfer (ESPT) mechanism was found to be highly dependent on the solvent. In water, the excited cation forms a zwitterion, indicating that the hydroxyl group undergoes ESPT, a process facilitated by the aqueous environment. bowdoin.edu In contrast, in less polar, aprotic solvents like acetonitrile (B52724) and tetrahydrofuran, the proton transfer from the ammonium (B1175870) group was observed. bowdoin.edu

Basicity and Proton Affinity Studies

The defining characteristic of this compound and related proton sponges is their exceptionally high basicity, which is a direct consequence of their unique molecular structure.

Experimental and Theoretical Basicity Determination (pKa)

The basicity of this compound is quantified by the pKa of its conjugate acid. The high pKa value reflects the strong tendency of the molecule to accept and hold a proton. The high basicity is attributed to the relief of steric and electrostatic strain upon protonation. In the neutral molecule, the lone pairs of the nitrogen and oxygen atoms are in close proximity, leading to significant repulsion. Protonation allows for the formation of a strong intramolecular hydrogen bond, which alleviates this strain. vedantu.com

The pKa of the parent compound, 1,8-bis(dimethylamino)naphthalene (Proton Sponge), has been extensively studied in various solvents, providing a reference for understanding the basicity of its derivatives.

| Solvent | pKa of Conjugate Acid |

| Water | 12.1 researchgate.net, 12.34 wikipedia.org |

| Acetonitrile | 18.62 researchgate.netwikipedia.org |

| Dimethyl Sulfoxide (B87167) (DMSO) | 7.5 researchgate.net |

This table presents the experimental pKa values for the conjugate acid of 1,8-bis(dimethylamino)naphthalene in different solvents.

Out-Basicity vs. In-Basicity Concepts

The protonation of this compound can theoretically occur via two distinct pathways, leading to the concepts of "in-basicity" and "out-basicity". vedantu.comrsc.org

In-Basicity (or Endo-Protonation): This is the conventional and dominant pathway where the proton is directly accepted into the space between the hydroxyl and dimethylamino groups, forming a stable, intramolecularly hydrogen-bonded cation. vedantu.comrsc.org This process is associated with the exceptionally high pKa values observed for proton sponges.

Out-Basicity (or Exo-Protonation): This is a non-conventional, two-step mechanism. It involves the initial rapid protonation of the outwardly inverted dimethylamino group, followed by a slower rotational transfer of the proton into the internitrogen/oxygen space to form the more stable chelated cation. vedantu.comrsc.org

Studies on 1,8-bis(dimethylamino)naphthalene have shown that the "out-basicity" is significantly lower than the "in-basicity," with an estimated difference of at least 5.5 pKa units. rsc.org This indicates that while the "out" protonation is a possible pathway, the thermodynamic driving force strongly favors the "in" protonated form.

Influence of Substituents on Proton Affinity and Transition State Energies

The introduction of substituents onto the naphthalene ring of this compound can significantly modulate its proton affinity and the energy of the transition state for proton transfer. Theoretical studies on substituted 1,8-bis(dimethylamino)naphthalene derivatives have provided insights into these effects. researchgate.net

Electron-donating groups (EDGs): Substituents like methyl groups generally increase the proton affinity, making the compound more basic. The position of the substituent is also crucial, with a methyl group at the para position having the most significant increasing effect on proton affinity. researchgate.net

Electron-withdrawing groups (EWGs): Substituents like fluoride (B91410) or phenyl groups tend to decrease the proton affinity, making the compound less basic. A fluoride at the meta position was found to have the most pronounced decreasing effect. researchgate.net

The energy of the transition state for proton transfer is also influenced by substituents. For instance, adding an O-(C=O)-O-Phenyl group at the para position was found to have the most significant increasing effect on the transition state energy, while a chloride at the para position had the most decreasing effect. researchgate.net

Solvent Effects on Base Strength and Protonation Equilibria

The basicity of this compound is highly sensitive to the solvent environment. As shown in the pKa table for 1,8-bis(dimethylamino)naphthalene, there is a dramatic difference in basicity between water, acetonitrile, and DMSO. researchgate.netcdnsciencepub.com

The strong intramolecular hydrogen bond in the protonated form also influences its interaction with the solvent. The proton involved in this bond does not form a normal hydrogen bond with the solvent, leading to an abnormally low enthalpy of solution for the gaseous protonated species. cdnsciencepub.com

Reactivity and Chemical Transformations of 8 Dimethylamino Naphthalen 1 Ol

Functional Group Reactivity

The reactivity of 8-(dimethylamino)naphthalen-1-ol is characterized by the distinct chemical properties of its amine and hydroxyl moieties.

The dimethylamino group imparts basic character to the molecule. In the presence of an acid, the lone pair of electrons on the nitrogen atom can accept a proton. However, the basicity of this group is significantly influenced by its steric environment. In the closely related compound 1,8-bis(dimethylamino)naphthalene (B140697), famously known as Proton Sponge, the two peri-dimethylamino groups are forced into close proximity. cdnsciencepub.comwikipedia.org This creates substantial steric strain, which is relieved upon protonation, as the proton forms a strong intramolecular hydrogen bond between the two nitrogen atoms. cdnsciencepub.com This phenomenon results in an unusually high basicity for an aromatic amine. cdnsciencepub.comwikipedia.org

For this compound, a similar, albeit less pronounced, effect can be anticipated. The interaction between the dimethylamino group and the adjacent hydroxyl group influences its proton affinity. While not as basic as Proton Sponge, the dimethylamino group in this compound is a site for protonation. The solvent environment also plays a critical role; for instance, the basicity of Proton Sponge is markedly lower in dimethyl sulfoxide (B87167) (DMSO) compared to water. cdnsciencepub.com

A study on the protonation of 1,8-bis(dimethylamino)naphthalene discusses two potential pathways: the direct insertion of a proton into the space between the nitrogen groups, or a two-step process involving rapid protonation of an out-inverted NMe2 group followed by a slower transfer into the inter-nitrogen space. rsc.org

| Compound | pKa of Conjugate Acid (in Water) | Key Structural Feature |

| 1,8-Bis(dimethylamino)naphthalene | 12.1 - 12.34 wikipedia.org | Two peri-dimethylamino groups leading to high steric strain. cdnsciencepub.comwikipedia.org |

| This compound | Not specifically reported, but basicity influenced by peri-interaction. | One dimethylamino group and one hydroxyl group in peri-position. |

This table illustrates the basicity of a related compound to provide context for the acid-base reactivity of the dimethylamino group.

The hydroxyl group of this compound behaves like a typical phenol (B47542) or, more specifically, a naphthol, making it susceptible to oxidation. Naphthols are known to be more reactive than phenols. nih.gov Iron(III) chloride (FeCl3) is an effective catalyst for the oxidative coupling of phenols and their derivatives. nih.govacs.org These reactions typically proceed through the formation of a phenoxyl radical intermediate after the coordination of the phenol to the iron center. nih.gov

In the context of this compound, the hydroxyl group can be oxidized to generate a reactive radical species. This species can then participate in coupling reactions. Studies on the FeCl3-catalyzed oxidative cross-coupling of phenols with various 2-aminonaphthalene derivatives demonstrate that such reactions are a viable method for creating new C-C or C-N bonds, forming N,O-biaryl compounds. nih.govacs.org The reaction involves the coupling of an oxidized phenol (phenoxyl radical) with an electron-rich partner, such as an aminonaphthalene. nih.govresearchgate.net

The phenolic hydroxyl group of this compound can undergo esterification, a common reaction for alcohols and phenols, to form the corresponding ester. This reaction typically involves reacting the compound with a carboxylic acid, acid chloride, or anhydride (B1165640). The process is often catalyzed by an acid or, for more reactive acylating agents like acid chlorides, may be performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The modification of phenolic compounds through esterification is a widely used strategy to alter their chemical and biological properties. medcraveonline.commedcraveonline.com For example, phenolic compounds such as eugenol (B1671780) are readily esterified with acyl chlorides or through enzyme-catalyzed reactions with carboxylic acids. medcraveonline.com The esterification of this compound would proceed similarly, converting the hydroxyl group into an ester functionality.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| This compound | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H2SO4) | Naphthyl Ester |

| This compound | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine, Triethylamine) | Naphthyl Ester |

| This compound | Acid Anhydride (e.g., Acetic Anhydride) | Acid or Base Catalyst | Naphthyl Ester |

This table outlines general conditions for the esterification of the hydroxyl group in this compound.

Direct nucleophilic substitution where the dimethylamino group acts as a leaving group is generally difficult under standard conditions. The C-N bond in an aromatic amine is strong, and the (CH3)2N- group is a poor leaving group. Furthermore, the steric hindrance imposed by the peri-position on the naphthalene (B1677914) ring makes the nitrogen atom a weak nucleophile and sterically inaccessible for reactions that might lead to its substitution. wikipedia.org The steric crowding around the dimethylamino groups in Proton Sponge is a key reason for its low nucleophilicity. cdnsciencepub.comwikipedia.org

While photochemical nucleophilic substitutions have been observed on some naphthalene derivatives, these reactions require specific electronic properties and photoexcitation, and are not typical thermal reactions. rsc.org For this compound, nucleophilic attack is far more likely to occur at the carbon atoms of the naphthalene ring, especially if activated by other functional groups, rather than displacing the dimethylamino group itself.

Mechanistic Investigations of Specific Reactions

The mechanism of iron-catalyzed oxidative coupling reactions involving phenols and aminonaphthalenes has been investigated in detail. nih.govacs.orgresearchgate.net These studies provide a framework for understanding how this compound could react under similar conditions, acting as both the phenol and the aminonaphthalene component in self-coupling or as one partner in a cross-coupling reaction.

The proposed catalytic cycle for the FeCl3-catalyzed oxidative cross-coupling generally involves three main steps: nih.gov

Formation of an Iron-Phenolate Complex: The reaction initiates with the coordination of the phenolic substrate to the FeCl3 catalyst.

Generation of a Phenoxyl Radical: An oxidant, such as di-tert-butyl peroxide (t-BuOOt-Bu), facilitates the oxidation of the iron-bound phenolate (B1203915) to a ligated phenoxyl radical.

Coupling Step: This highly reactive radical intermediate then couples with a suitable nucleophile. In these systems, the nucleophile is the aminonaphthalene partner.

Kinetic studies suggest that the reaction involves a ternary complex that includes the iron catalyst, the phenol, and the aminonaphthalene. nih.govnih.gov The reaction can also be influenced by off-cycle processes such as acid-base reactions and ligand exchanges. researchgate.netnih.gov The addition of an acid like trifluoroacetic acid (TFA) has been shown to significantly improve reaction efficiency in certain cases, particularly with secondary and tertiary aminonaphthalene derivatives. acs.org This mechanism provides a sustainable route to N,O-biaryl compounds, which are valuable as ligands in catalysis. nih.govacs.org

Intramolecular General Base-Catalyzed Elimination Reactions

Information regarding the role of this compound in intramolecular general base-catalyzed elimination reactions is not available in the reviewed literature. This type of reaction would theoretically involve the dimethylamino group acting as a proton acceptor to facilitate the elimination of a leaving group elsewhere in the molecule, but specific examples or detailed research findings for this compound are absent from the search results.

Ligand Redistribution Reactions in Metal-Organic Derivatives

Similarly, there is a lack of specific research detailing ligand redistribution reactions in metal-organic derivatives of this compound. Such reactions would involve the exchange of ligands on a metal center that is coordinated to the deprotonated this compound ligand. While the synthesis and reactivity of metal complexes with similar ligands like 8-hydroxyquinoline (B1678124) are known, specific studies on the ligand redistribution behavior of this compound derivatives could not be retrieved.

Applications in Chemical Research and Materials Science

Fluorescent Probes and Probing Tools

The core structure of 8-(dimethylamino)naphthalen-1-ol, often referred to as a dansyl-type fluorophore, is characterized by an electron-donating dimethylamino group and an electron-accepting hydroxyl group on a naphthalene (B1677914) ring. This architecture gives rise to desirable fluorescent properties, including high quantum yields and sensitivity to the local environment (solvatochromism), making it an excellent building block for fluorescent probes. nih.gov

The design of fluorescent probes based on the this compound scaffold involves chemically modifying the core structure to introduce specific recognition sites for a target analyte. The synthesis strategy often leverages the reactivity of the hydroxyl or amino groups, or the naphthalene ring itself, to attach moieties that will interact with the target.

A common approach is the synthesis of Schiff-base ligands. For instance, a probe for heavy-metal-based nanomaterials was synthesized in a two-step process. First, a selective dansylation of a primary diamine like 2-(aminomethyl)aniline (B1197330) with dansyl chloride forms an intermediate, N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. This is followed by a nucleophilic addition/condensation reaction with an aldehyde-containing molecule, such as 4-formyl-3-hydroxybenzoic acid, to yield the final Schiff-base probe. mdpi.com This modular synthesis allows for the incorporation of specific binding domains. mdpi.com

Another strategy involves modifying the fluorophore to create a "turn-on" or "turn-off" response upon reacting with an analyte. For example, fluorescent probes for hydrogen sulfide (B99878) (H₂S) have been created using a simple naphthalene structure. nih.gov The design principle involves attaching a quenching group, such as a dinitrophenyl ether, to the naphthalene core. The detection mechanism is based on the specific chemical reaction—in this case, the thiolysis of the dinitrophenyl ether by H₂S—which cleaves the quencher and restores the fluorescence of the naphthalene core. nih.gov This reactivity-based approach ensures high selectivity. nih.govrsc.org

The versatility of the naphthalene scaffold allows for the synthesis of a wide array of derivatives. By adjusting substituents on the naphthalene ring or the nitrogen atom of the imide group (in related naphthalimide structures), researchers can fine-tune the probe's properties, such as solubility, cell permeability, and selectivity for different analytes. researchgate.netnih.gov

Table 1: Synthesis Strategies for Naphthalene-Based Probes

| Probe Target | Synthesis Approach | Key Intermediates/Reagents | Reference |

|---|---|---|---|

| Heavy Metal Ions | Two-step Schiff-base condensation | Dansyl chloride, 2-(aminomethyl)aniline, 4-formyl-3-hydroxybenzoic acid | mdpi.com |

| Hydrogen Sulfide (H₂S) | Thiolysis of a dinitrophenyl ether | Dimethylamino naphthalene, Dinitrophenyl ether moiety | nih.gov |

| Flufenamic Acid | Nucleophilic substitution | 1,8-naphthalimide (B145957) derivative, N′,N′-dimethylethylendiamine | nih.gov |

Probes derived from the this compound framework are widely used in biochemical assays and cellular imaging due to their high sensitivity and ability to function in complex biological environments. nih.gov

One key application is in enzyme assays. The parent compound, 8-amino-1-naphthol (B1266399), can act as a substrate to help elucidate biochemical pathways and study enzyme kinetics and inhibition patterns. More complex derivatives, like 8-anilinonaphthalene-1-sulfonate (ANS), have been employed in competitive binding assays. For example, ANS was used to identify inhibitors of the SARS-CoV-2 main protease (3CLPro). The probe's fluorescence increases upon binding to a pocket in the enzyme, and this fluorescence is displaced by potential inhibitors, providing a straightforward method for screening drug candidates. nih.gov

In cellular imaging, the good cell-membrane permeability of these probes is a significant advantage. nih.gov Dimethylamino naphthalene-based probes have been successfully used for the detection and imaging of hydrogen sulfide (H₂S) in living cells. nih.gov Similarly, related 1,8-naphthalimide derivatives have been designed for live-cell imaging, localizing in specific organelles and reporting on biological processes. researchgate.net These probes allow for real-time monitoring of analytes within their native cellular context. nih.gov

The solvatochromic nature of fluorophores like 8-anilinonaphthalene-1-sulfonate (ANS), a close analog of this compound, makes them powerful tools for studying protein interactions. nih.govfraunhofer.de Solvatochromic dyes exhibit changes in their fluorescence properties, such as emission wavelength and intensity, in response to changes in the polarity of their solvent environment. nih.gov

When a probe like ANS is in a polar aqueous solution, it is weakly fluorescent. However, upon binding to a hydrophobic pocket on a protein surface, it is shielded from water, and its fluorescence quantum yield increases significantly. nih.gov This property is exploited to study protein folding, conformational changes, and ligand binding. nih.gov

The interaction of ANS with the SARS-CoV-2 main protease is a prime example. The binding of ANS to the enzyme's active site led to a notable enhancement in fluorescence. nih.gov This interaction was found to be competitive with a peptide substrate, indicating that ANS binds in or near the active site. This setup provides a robust assay to screen for inhibitors that would displace the ANS probe, leading to a decrease in fluorescence. nih.gov This method facilitates the identification of novel antiviral compounds by monitoring changes in the protein's local environment as perceived by the solvatochromic probe. nih.gov

Chemical Sensors and Chemosensors

The principles of molecular recognition and signal transduction inherent in fluorescent probes also apply to the development of chemical sensors and chemosensors for environmental and industrial monitoring.

Derivatives of this compound are effective in detecting a variety of ions and small molecules. The design involves coupling the fluorophore to a receptor unit that selectively binds the target analyte.

Ion Detection: Naphthalene-based Schiff base chemosensors have been developed for the highly selective and sensitive detection of aluminum ions (Al³⁺). researchgate.netmdpi.com In one example, a sensor was synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 3-amino-1H-1,2,4-triazole. researchgate.net Upon the addition of Al³⁺, the sensor forms a 1:1 complex, leading to a 32-fold enhancement in fluorescence intensity. This "turn-on" response allows for the detection of Al³⁺ in the micromolar concentration range, even in the presence of other common metal ions. researchgate.net The probe was also successfully applied to image Al³⁺ in living cells. researchgate.net

Molecule Detection: Beyond ions, these platforms can detect neutral molecules. A significant application is the detection of hydrogen sulfide (H₂S). nih.gov Probes have been synthesized that show a selective and sensitive red fluorescent response to H₂S over other biologically relevant thiols. nih.gov Another important target is phosgene (B1210022) (COCl₂), a highly toxic chemical warfare agent. Amino-1,8-naphthalimide-based fluorescent probes have been designed for its detection. rsc.org

Table 2: Performance of Naphthalene-Based Chemosensors

| Sensor Type | Target Analyte | Detection Principle | Detection Limit | Reference |

|---|---|---|---|---|

| Fluorescent Chemosensor | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | 0.69 µM | researchgate.net |

| Fluorescent Probe | H₂S | Thiolysis of Dinitrophenyl Ether | Not specified | nih.gov |

| Fluorescent Probe | Phosgene (COCl₂) | Reaction-based sensing | Not specified | rsc.org |

Reactivity-based sensing is a powerful strategy that offers excellent selectivity and rapid response times. rsc.org Unlike sensors based on simple binding equilibria, these chemosensors rely on a specific, often irreversible, chemical reaction between the probe and the analyte to generate a signal.

The sensing mechanism for H₂S is a classic example. A probe is designed with the naphthalene fluorophore "switched off" by a dinitrophenyl ether moiety. H₂S selectively cleaves this ether bond (thiolysis), releasing the fluorophore and causing a "turn-on" fluorescence signal. This reaction is highly specific to H₂S, and its progress can be confirmed by methods like ¹H NMR spectroscopy. nih.gov

Similarly, the detection of the highly reactive hydroxyl radical (HO•) has been achieved through a reaction-based approach. A probe using 4-dimethylamino-1,8-naphthalimide was designed where the HO• radical triggers a demethylation reaction. This chemical transformation results in a new compound with a significantly higher fluorescence quantum yield (a ~25-fold increase), providing a robust "turn-on" signal that is selective for HO• over other reactive oxygen species. chemrxiv.org

Another well-established principle is Chelation-Enhanced Fluorescence (CHEF). In this mechanism, a fluorophore is linked to a chelating group that, in its free state, quenches the fluorescence through processes like photoinduced electron transfer (PET). Upon binding a target metal ion, the chelator's electronic properties are altered, which inhibits the quenching pathway and "turns on" the fluorescence. researchgate.net This is the principle behind the detection of Al³⁺ by the naphthol-triazole sensor. researchgate.net

Dyes and Pigment Intermediates

The unique structural characteristics of this compound, featuring both an electron-donating dimethylamino group and a reactive hydroxyl group on a naphthalene scaffold, make it a valuable intermediate in the synthesis of various dyes and pigments.

Utilization in the Synthesis of Dyes with Specific Color Properties

This compound serves as a crucial coupling component in the synthesis of azo dyes. Azo dyes are a significant class of colored compounds characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The color of these dyes is determined by the electronic properties of the aromatic systems. In this context, this compound is used as a nucleophilic component that reacts with a diazonium salt in an azo coupling reaction. nih.gov